Benzocaine, chemically known as ethyl 4-aminobenzoate, is a local anesthetic widely employed in scientific research. It belongs to the ester group of local anesthetics and is known for its rapid onset of action and short duration of effect []. Its versatility makes it a valuable tool in various research disciplines, including pharmacology, physiology, and aquaculture.
Benzocaine is derived from para-aminobenzoic acid, which can be obtained from various natural sources or synthesized chemically. It belongs to the class of compounds known as local anesthetics, which block nerve signals in the body. Its chemical formula is C₉H₁₁NO₂, and it is categorized under the International Union of Pure and Applied Chemistry (IUPAC) name ethyl 4-aminobenzoate.
The synthesis of benzocaine typically involves two main steps: the esterification of para-aminobenzoic acid and subsequent reduction of p-nitrobenzoic acid derivatives.
Recent advancements have introduced greener synthesis methods utilizing natural deep eutectic solvents (NADES), which enhance reaction rates while minimizing environmental impact .
Benzocaine has a molecular structure characterized by an aromatic ring connected to an amino group and an ethyl ester functional group.
The compound has a planar structure due to the conjugation between the aromatic ring and the carbonyl group of the ester, contributing to its pharmacological activity.
Benzocaine participates in several chemical reactions:
Benzocaine acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes.
The onset of action occurs within minutes, with effects lasting for up to an hour depending on concentration and application method.
Benzocaine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | 88 - 90 °C |
Boiling Point | 172 - 174 °C |
Density | 1.14 g/cm³ |
Solubility | Soluble in ethanol; poorly soluble in water |
These properties contribute to its utility as a topical anesthetic.
Benzocaine has diverse applications across various fields:
Benzocaine remains a vital compound in both clinical settings and research due to its efficacy and safety profile when used appropriately.
Benzocaine exerts its local anesthetic effect primarily through voltage-gated sodium channel (Nav) blockade. As a neutral molecule at physiological pH, it penetrates nerve membranes and binds to the α-subunit of Nav channels in the inner pore region. This binding stabilizes the channels' inactivated state, preventing sodium ion influx and subsequent action potential propagation [1] [8]. Key dynamics include:
Table 1: Sodium Channel Inhibition Kinetics of Benzocaine
Parameter | Value | Experimental System | Significance |
---|---|---|---|
IC50 (tonic block) | 0.8 mM | HEK293T cells (μ1 Na+ current) | Measures resting state affinity |
Binding affinity (kD) | ~1.1 mM | NavAb simulations | Reflects low-affinity hydrophobic interactions |
Onset rate | <30 sec | Topical application | Rapid tissue penetration |
Benzocaine's low pKa (2.6) enables rapid membrane diffusion, with molecular simulations confirming its passage through lateral fenestrations to reach the central pore cavity—the dominant pathway for its hydrophobic access [5].
The anesthetic activity of benzocaine derives from its core ester-linked aromatic structure (ethyl 4-aminobenzoate). Key SAR determinants include:
Table 2: Structural Comparisons of Ester Local Anesthetics
Compound | R1 Group | Relative Potency | Metabolic Rate | Chemical Stability |
---|---|---|---|---|
Benzocaine | -H | 1.0 (reference) | High | Low |
Procaine | -N(C₂H₅)₂ | 2.1 | Moderate | Moderate |
Tetracaine | -N(CH₃)(C₄H₉) | 8.3 | Low | Very low |
Molecular modeling reveals benzocaine’s compact structure lacks the tertiary amine found in most ester anesthetics, explaining its surface-restricted activity and inability to protonate for prolonged pore binding [5] [10].
Benzocaine and lidocaine share sodium channel blockade mechanisms but differ critically in chemical class, potency, and duration:
Table 3: Efficacy Comparison in Dental Anesthesia
Parameter | 20% Benzocaine | 5% Lidocaine | Placebo |
---|---|---|---|
Mean VAS pain score | 14.2 mm | 19.5 mm | 42.8 mm |
Onset time (sec) | 15–30 | 180–300 | N/A |
Duration (min) | 15–20 | 35–40 | N/A |
Patient preference (%) | 48% | 42% | 10% |
VAS = Visual Analog Scale (0–100 mm); Data adapted from Rosivack et al. 1990 and Gill et al. 1979 [4] [6]
Benzocaine’s efficacy in topical formulations stems from its high achievable concentrations (up to 20%), compensating for lower receptor affinity through mass action effects [6] [9].
Benzocaine pharmacokinetics are defined by rapid tissue penetration and enzymatic degradation:
Absorption & Distribution
Table 4: Absorption Characteristics by Application Site
Site | Absorption Rate | Peak Concentration | Bioavailability |
---|---|---|---|
Oral mucosa | High | 1–2 min | 30–40% |
Intact skin | Low | 15–30 min | 3–5% |
Damaged skin | Moderate | 5–10 min | 10–15% |
Rectal mucosa | High | 2–4 min | 25–35% |
Metabolic Pathways
Benzocaine undergoes rapid hydrolysis via two primary routes:
The PABA metabolite undergoes acetylation or N-hydroxylation prior to renal excretion, with <2% eliminated unchanged [1] [10].
Benzocaine metabolism hinges critically on plasma pseudocholinesterase (PChE) activity, introducing pharmacogenetic variability:
Table 5: Impact of Pseudocholinesterase Genotypes on Benzocaine Metabolism
Genotype | Frequency | Benzocaine Half-life | Hydrolysis Rate |
---|---|---|---|
UU (Wild-type) | 96% | 12–18 sec | Normal |
UA (Heterozygous atypical) | 3.5% | 4–6 min | Reduced 60–70% |
AA (Homozygous atypical) | 0.04% | >1 hour | Negligible |
SS (Silent) | <0.01% | Non-measurable | Absent |
This variability explains prolonged anesthetic effects in deficient patients despite benzocaine’s typically brief duration. Activity assays or genetic testing can identify high-risk individuals prior to systemic exposure [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: